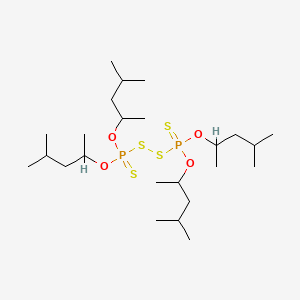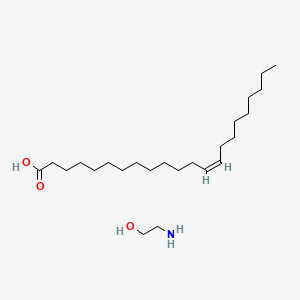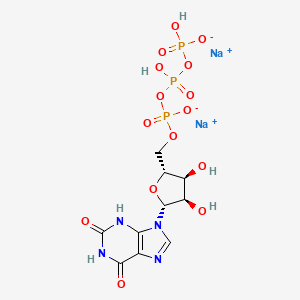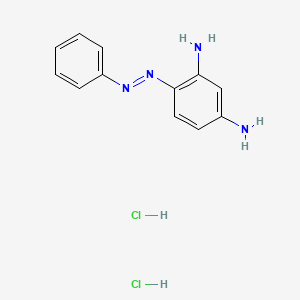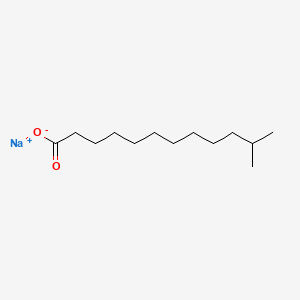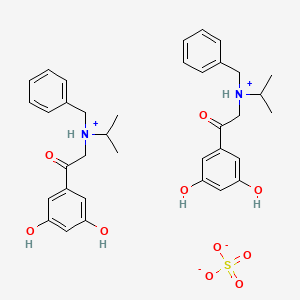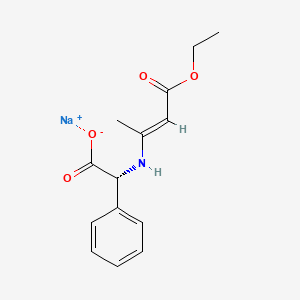
Sodium (R)-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium ®-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenylacetate backbone with an ethoxy and methyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ®-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This can be achieved through several methods:
Neat Methods: Stirring the reactants without solvent at room temperature or using a steam bath.
Fusion: A solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Sodium ®-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Sodium ®-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Sodium ®-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic Acid: Shares a similar phenylacetate backbone but lacks the ethoxy and methyl groups.
Ethyl Acetate: A simpler ester with a similar ester functional group but different overall structure
Uniqueness
Sodium ®-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various specialized applications .
Propiedades
Número CAS |
32134-06-8 |
|---|---|
Fórmula molecular |
C14H16NNaO4 |
Peso molecular |
285.27 g/mol |
Nombre IUPAC |
sodium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate |
InChI |
InChI=1S/C14H17NO4.Na/c1-3-19-12(16)9-10(2)15-13(14(17)18)11-7-5-4-6-8-11;/h4-9,13,15H,3H2,1-2H3,(H,17,18);/q;+1/p-1/b10-9+;/t13-;/m1./s1 |
Clave InChI |
BKGQOIIXRWMLPJ-VMEHJNRZSA-M |
SMILES isomérico |
CCOC(=O)/C=C(\C)/N[C@H](C1=CC=CC=C1)C(=O)[O-].[Na+] |
SMILES canónico |
CCOC(=O)C=C(C)NC(C1=CC=CC=C1)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



